Pirlindole

Overview

Description

Pirlindole (Pyrazidol) is a tetracyclic antidepressant classified as a reversible inhibitor of monoamine oxidase A (RIMA). It selectively inhibits MAO-A, the enzyme responsible for metabolizing neurotransmitters like serotonin, norepinephrine, and dopamine, thereby increasing their synaptic availability . Unlike irreversible MAO inhibitors (e.g., phenelzine), this compound’s reversible action minimizes the risk of hypertensive crises ("cheese effect"), allowing fewer dietary restrictions . Additionally, it weakly inhibits norepinephrine and serotonin reuptake, enhancing its antidepressant efficacy without significant anticholinergic or cardiotoxic effects .

This compound’s pharmacokinetics include moderate oral bioavailability (20–30%) due to first-pass metabolism, with peak plasma concentrations in rats and dogs at 2.5–6 hours and 0.8–2 hours, respectively . Its neuroprotective properties, such as reducing oxidative stress and pro-inflammatory cytokines, further distinguish it from other antidepressants . Clinical trials demonstrate significant improvements in Hamilton Depression (HAMD) and Montgomery-Asberg Depression (MADRS) scores, with remission rates of 72% at 42 days .

Preparation Methods

Classical Synthesis via Fischer Indole Reaction

The foundational synthesis of pirlindole relies on the Fischer indole reaction, a cornerstone of heterocyclic chemistry. This method, detailed in early pharmacological literature, proceeds through a sequence of condensation, cyclization, and reduction steps.

Formation of the Carbazole Core

The synthesis begins with the condensation of p-tolylhydrazine hydrochloride (1) and 1,2-cyclohexanedione (2) under acidic conditions. This Fischer indole synthesis yields 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one (3), establishing the tetracyclic carbazole backbone critical to this compound’s structure. The reaction typically employs ethanol or acetic acid as solvents, with temperatures maintained between 80–100°C to optimize cyclization kinetics.

Imine Formation and Halogenation

Subsequent treatment of intermediate (3) with ethanolamine (4) generates an imine derivative (5), which undergoes halogenation using phosphorus oxychloride. This step introduces a reactive chlorine atom at the ketone position, facilitating intramolecular alkylation. The halogenated intermediate (6) then undergoes cyclization with the indole nitrogen, producing dehydrothis compound (7).

Final Reduction

The synthesis concludes with the reduction of the imine bond in dehydrothis compound (7) using sodium borohydride (NaBH4) in methanol. This step restores the saturated pyrazine ring, yielding racemic this compound (8). Early reports indicate moderate overall yields (30–40%), attributed to side reactions during halogenation and reduction.

Table 1: Key Steps in Classical this compound Synthesis

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | p-Tolylhydrazine HCl, 1,2-Cyclohexanedione, 80°C | (3) | 65–70 |

| 2 | Ethanolamine, reflux | (5) | 75–80 |

| 3 | POCl3, 0°C | (6) | 60–65 |

| 4 | Intramolecular alkylation | (7) | 50–55 |

| 5 | NaBH4, MeOH | (8) | 85–90 |

Enantioselective Synthesis of this compound

Recent advances focus on resolving this compound’s stereochemistry, as its single chiral center ((R) or (S)-configuration) influences MAO-A inhibition efficacy. A 2017 patent (EP3392251A1) outlines an improved enantioselective route using chiral auxiliaries and catalytic hydrogenolysis.

Cyclization and Hydrogenolysis

Intermediate VI undergoes cyclization with ethane-1,2-diyl bis(4-methylbenzenesulfonate) in dimethyl sulfoxide (DMSO) at 60°C, facilitated by sodium hydride (NaH). This forms the pyrazino[3,2,1-jk]carbazole framework (VII) with retained stereochemistry. Catalytic hydrogenolysis using palladium on charcoal (Pd/C, 9 mol%) under 1.8–2.0 MPa H2 pressure cleaves the benzyl group, yielding (S)-pirlindole (III) in 92% yield.

Table 2: Enantioselective Synthesis Conditions

| Parameter | Specification |

|---|---|

| Chiral auxiliary | (S)- or (R)-α-methylbenzylamine |

| Cyclization solvent | DMSO or DMF |

| Alkaline agent | NaH (4:1 molar ratio to intermediate) |

| Temperature | 60°C, 4.5 hours |

| Hydrogenolysis catalyst | 10% Pd/C, 9 mol% |

| Final ee | >99% |

Comparative Analysis of Synthetic Routes

Yield and Purity

The classical route, while straightforward, suffers from low overall yields (30–40%) due to competing side reactions during halogenation. In contrast, the enantioselective method achieves >90% purity and 70–75% overall yield, making it preferable for industrial-scale production.

Stereochemical Control

Racemic this compound produced via classical methods requires post-synthetic resolution, whereas the enantioselective approach directly yields enantiopure material. This is critical given that (S)-pirlindole exhibits 2–3-fold higher MAO-A affinity compared to the (R)-enantiomer.

Industrial Scalability

The patent route’s use of DMSO and NaH introduces safety concerns (exothermic reactions), necessitating controlled batch processing. However, the avoidance of phosphorus oxychloride (corrosive, toxic) and streamlined purification steps (e.g., hydrogenolysis eliminates column chromatography) reduce operational costs.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Modern facilities employ solvent recovery systems for DMSO and methanol, achieving >95% reuse rates. Pd/C catalysts are regenerated via acid washing, though residual palladium in APIs is tightly controlled (<10 ppm).

Byproduct Management

The enantioselective method generates minimal byproducts, primarily toluene from hydrogenolysis. Classical synthesis produces HCl gas (during POCl3 steps), requiring scrubbers to meet environmental regulations.

Emerging Methodologies

Continuous Flow Synthesis

Preliminary studies suggest that cyclization and hydrogenolysis steps can be adapted to continuous flow reactors, reducing reaction times from hours to minutes. Microfluidic systems operating at 100°C and 3 MPa H2 pressure achieve 98% conversion in 15 minutes.

Biocatalytic Approaches

Recent exploratory work utilizes monoamine oxidase A itself to oxidize this compound intermediates, though yields remain suboptimal (20–25%).

Chemical Reactions Analysis

Imine Formation

The intermediate 3 undergoes imine formation with ethanolamine (4 ), yielding an imine derivative (5 ). This step introduces a functional group critical for subsequent modifications .

Halogenation

Phosphorus oxychloride is used to halogenate the imine derivative (5 ), generating a chlorinated intermediate (6 ). This step sets up the molecule for intramolecular alkylation .

Intramolecular Alkylation

The chlorinated intermediate (6 ) undergoes intramolecular alkylation at the indole nitrogen, forming dehydrothis compound (7 ). This reaction creates the pyrazinocarbazole framework .

Reduction

The final step involves reduction of the imine group in 7 using sodium borohydride, yielding this compound (8 ) .

Key Reactions in Enantiomer Preparation

This compound contains a stereogenic center, necessitating enantiomer-specific synthesis.

Cyclization with Alkaline Agents

The preparation of enantiomers involves cyclization of intermediate VI using sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions (e.g., molar ratios of NaH:intermediate:ethylene glycol ditosylate) critically influence yield and enantiomeric purity .

Hydrogenolysis

The hydrochloride salt of this compound is obtained via catalytic hydrogenolysis of intermediate VII using palladium on charcoal (Pd/C) under high hydrogen pressure (1.8–2.0 MPa). This step ensures complete reduction and salt formation .

Comparative Yield Analysis

Table 1 summarizes yields from cyclization reactions under varying molar ratios of reagents:

| Molar Ratio (Alkaline Agent:Intermediate:Compound X) | Yield (%) | Reaction Conversion (%) |

|---|---|---|

| 2.2:1:1.2 | - | 60 |

| 3:1:1.2 | - | 67 |

| 4:1:1.2 | - | 70 |

| 4:1:1.5 | - | 75 |

| 4:1:2 | 76 | 99.6 |

Higher molar ratios of alkaline agents (e.g., 4:1:2) achieve near-complete reaction conversion and optimal yields .

Key Findings

-

Synthesis Efficiency : The cyclization step is sensitive to reagent ratios, with optimized conditions yielding up to 99.6% conversion .

-

Enantiomeric Purity : Hydrogenolysis ensures high enantiomeric purity (>99.5%) for the final hydrochloride salt .

-

Safety Protocols : Industrial processes must mitigate risks from NaH and DMF interactions, such as thermal runaway .

Scientific Research Applications

Antidepressant Properties

Clinical Efficacy

Pirlindole has been extensively evaluated for its effectiveness in treating major depressive disorder (MDD). A double-blind, randomized placebo-controlled trial demonstrated significant reductions in the Hamilton Depression Rating Scale (HDRS) scores among patients treated with this compound compared to placebo. Specifically, after 42 days of treatment at a dosage of 300 mg/day, 72% of patients achieved a HDRS score of less than or equal to 7, compared to only 21% in the placebo group .

Safety Profile

The safety profile of this compound is favorable, with mild and transient adverse effects reported during clinical trials. Common side effects included dry mouth and sleep disturbances, but no serious adverse events were noted . The drug's unique mechanism allows it to avoid the "cheese effect" associated with traditional MAO inhibitors, making it a safer alternative for patients .

Management of Fibromyalgia

Research has indicated that this compound may also be beneficial in managing fibromyalgia syndrome (FMS). Its action as a central nervous system stimulant rather than a sedative positions it as a viable option for alleviating pain associated with FMS. Studies suggest that this compound can enhance sensorimotor performance without significant impairment, which is crucial for patients suffering from chronic pain conditions .

Neuroprotective Effects in Multiple Sclerosis

Recent investigations have explored this compound's potential as a neuroprotectant in multiple sclerosis (MS). A study utilizing an animal model of MS demonstrated that this compound significantly improved disease progression markers and reduced neuronal dysfunction. The drug was shown to protect neuronal cells and myelin directly rather than exerting anti-inflammatory effects .

Case Studies and Research Findings

Mechanism of Action

Pirlindole exerts its effects primarily through the selective and reversible inhibition of monoamine oxidase A (MAO-A). This enzyme is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters, leading to an elevation in mood and relief of depressive symptoms . Additionally, it has a secondary mechanism of inhibiting the reuptake of noradrenaline and 5-hydroxytryptamine .

Comparison with Similar Compounds

Zuclopenthixol (Antiviral Activity)

While zuclopenthixol is primarily a D2 dopamine receptor antagonist used in psychotic disorders, both pirlindole and zuclopenthixol exhibit antiviral activity against enteroviruses (EVs). However, their inhibitory spectra and binding energies differ:

- This compound: Inhibits EV-A71 (−25.90 kcal/mol), EV-D68 (−18.03 kcal/mol), and CV-A16 (−37.72 kcal/mol) by targeting the 2C viral protein during genome replication .

- Zuclopenthixol: More potent against CV-A10 (−52.38 kcal/mol) and PV-1 (−9.46 kcal/mol) but ineffective against EV-C or rhinoviruses (RVs) .

Table 1: Antiviral Binding Energies (kcal/mol)

| Virus | This compound | Zuclopenthixol |

|---|---|---|

| EV-A71 | −25.90 | N/A |

| CV-A10 | N/A | −52.38 |

| CV-B3 | Active | Active |

| HRV-C | −12.43 | −1.99 |

Imipramine (Tricyclic Antidepressant)

A 1985 study compared this compound with imipramine on sensorimotor performance under ethanol. This compound caused fewer impairments in psychomotor tasks and subjective drowsiness, making it safer for patients requiring alertness (e.g., driving) . Imipramine, a norepinephrine/serotonin reuptake inhibitor, is associated with anticholinergic side effects (e.g., dry mouth, constipation), which this compound avoids due to its MAO-A selectivity .

Maprotiline (Tetracyclic Reuptake Inhibitor)

In a double-blind trial, this compound (225 mg/day) and maprotiline (150 mg/day) showed comparable efficacy in reducing depression scores. However, maprotiline caused more frequent adverse events (e.g., dry mouth, treatment discontinuations: 7 vs. 5 cases) . Both drugs improved HAMD scores, but this compound’s tolerability profile was superior .

Moclobemide (RIMA)

Both this compound and moclobemide are RIMAs, but moclobemide (300–600 mg/day) showed higher rates of dry mouth (58% vs. 45%) and tachycardia. After 42 days, 80% of this compound-treated patients achieved >50% HAMD reduction vs. 67% with moclobemide .

Table 2: Clinical Efficacy and Tolerability

| Parameter | This compound | Moclobemide |

|---|---|---|

| HAMD Reduction (>50%) | 80% | 67% |

| Dry Mouth Incidence | 24% | 58% |

| Tachycardia | Rare | 12% |

Clomipramine and Escitalopram

In neurotic depression, clomipramine (tricyclic) achieved higher remission rates (63% vs. 40–42%) but caused more side effects (e.g., sedation). This compound and escitalopram (SSRI) had similar efficacy (72% HAMD reduction) but better tolerability .

Structural and Functional Analogs

- Pargyline : Irreversible MAO-A/B inhibitor with cardiovascular risks, unlike this compound’s reversibility .

Biological Activity

Pirlindole is a tetracyclic compound primarily recognized for its role as an antidepressant. It functions as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), which is crucial in the metabolism of neurotransmitters such as norepinephrine and serotonin. This mechanism underlies its therapeutic effects in managing major depressive disorder and has been investigated for other conditions, including fibromyalgia syndrome.

This compound's primary mechanism involves the selective inhibition of MAO-A, leading to increased levels of neurotransmitters like norepinephrine and serotonin in the synaptic cleft. This action is complemented by its secondary effects, which include:

- Inhibition of norepinephrine reuptake

- Inhibition of 5-hydroxytryptamine (serotonin) reuptake

Unlike traditional monoamine oxidase inhibitors (MAOIs), this compound does not significantly affect dopaminergic or cholinergic systems, reducing the risk of side effects commonly associated with these pathways, such as the "cheese effect" related to tyramine intake .

Pharmacokinetics

- Bioavailability : 20-30% due to extensive first-pass metabolism.

- Half-life : Approximately 7.5 hours in rats; variable in dogs (1.3 to 185 hours).

- Metabolism : Primarily hepatic, with different elimination pathways in rats and dogs .

Depression Treatment

Numerous studies have evaluated this compound's efficacy in treating major depressive disorder. A meta-analysis encompassing nine randomized controlled trials (RCTs) indicated that this compound is comparable to other antidepressants regarding overall efficacy but shows superior performance in reducing anxiety symptoms.

Key Findings from Meta-Analysis:

| Study Type | Number of Trials | Participants | Primary Outcome Measures | Results |

|---|---|---|---|---|

| RCTs | 9 | 776 | Hamilton Depression Rating Scale (HDRS) and Hamilton Anxiety Rating Scale (HARS) | Comparable efficacy; significant improvement in anxiety (HARS) |

The average Jadad score for trial quality was 3.7/5, indicating moderate quality, suggesting the need for further research to confirm these findings .

Fibromyalgia Syndrome

This compound has also been studied for its effectiveness in managing fibromyalgia. Evidence suggests it is a safe and effective treatment option with a favorable tolerability profile. Unlike many antidepressants, this compound does not impair sensorimotor performance, making it suitable for patients who require cognitive clarity .

Safety Profile

This compound's safety profile has been evaluated across various studies:

- Common Adverse Effects : Dry mouth, sleep disturbances.

- Serious Adverse Events : None reported.

- Cardiovascular Dynamics : No significant adverse effects noted .

Toxicological Studies

Acute and chronic toxicological assessments have shown no dangerous effects at standard doses. This compound does not exhibit mutagenic or carcinogenic properties, reinforcing its safety for long-term use .

Q & A

Basic Research Questions

Q. What experimental models are recommended to study Pirlindole’s neuroprotective effects against oxidative stress?

Answer:

- In vitro models : Rat primary neuronal cultures exposed to Fe²⁺-mediated oxidative stress are widely used. Key parameters include intracellular peroxide levels (measured via fluorescent probes like DCFH-DA) and lipid peroxidation (via thiobarbituric acid reactive substances assay) .

- Validation : Compare results with positive controls (e.g., trolox, a vitamin E analog) to assess relative efficacy. EC₅₀ values for this compound in Fe²⁺-induced toxicity are ~6–19 µM .

- Mechanistic focus : Ensure assays distinguish MAO-A inhibition (e.g., serotonin degradation assays) from antioxidant activity (e.g., radical scavenging assays) .

Q. How should researchers handle and store this compound to ensure experimental reproducibility?

Answer:

- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation. This compound mesylate (CAS 207572-66-5) has higher stability than the free base .

- Safety protocols : Use PPE (gloves, lab coats) during handling. Avoid aqueous environments unless solubilized with DMSO (<0.1% final concentration) .

- Waste disposal : Collect organic solvent waste separately to prevent environmental contamination .

Q. What are the standard methods for detecting this compound in biological matrices?

Answer:

- TLC : Use ethyl acetate-ethanol-NH₄OH (8.5:1:0.5) as the mobile phase; Rf = 0.40–0.42. Sensitivity: 0.4 µg .

- UV-spectrophotometry : Detect absorbance maxima at 232 nm and 290 nm in ethanol .

- Advanced quantification : Use deuterated internal standards (e.g., this compound-d4 HCl) for LC-MS/MS to achieve sensitivity of 0.1 µg/mL .

Advanced Research Questions

Q. How do this compound’s enantiomers differ in pharmacokinetics and target engagement?

Answer:

- Synthetic strategies : Patent EP20198230.3 describes mandelate salt formation to isolate enantiomers. Use chiral HPLC (e.g., Chiralpak AD-H column) for separation .

- Pharmacodynamic differences : Preliminary data suggest (R)-enantiomers exhibit stronger MAO-A inhibition, while (S)-enantiomers show superior radical scavenging .

- In vivo testing : Administer enantiomers separately in CMS (chronic mild stress) rodent models to compare antidepressant efficacy .

Q. What methodological gaps exist in linking this compound’s MAO-A inhibition to its neuroprotective effects?

Answer:

- Contradictory evidence : While this compound inhibits MAO-A (IC₅₀ ~37 µM), its neuroprotection in Fe²⁺-exposed neurons occurs independently of MAO-A, likely via direct ROS scavenging .

- Experimental design : Use MAO-A knockout models or co-administration with MAO-A substrates (e.g., serotonin) to decouple mechanisms .

- Data interpretation : Measure mitochondrial membrane potential (ΔΨm) via JC-1 staining to assess rescue of oxidative damage .

Q. How can isotopic labeling improve studies on this compound’s metabolic fate?

Answer:

- Deuterated analogs : [²H₃]- or [²H₄]-Pirlindole HCl (CAS 60762-57-4) enhance MS detection sensitivity in pharmacokinetic studies. Use stable isotope dilution assays (SIDAs) for absolute quantification .

- Tracer studies : Administer [¹³C]-labeled this compound to track metabolite formation (e.g., dehydrothis compound) in liver microsomes .

Q. Methodological Recommendations

- Oxidative stress models : Prioritize cortical/hippocampal neurons over peripheral cell lines to replicate CNS-specific effects .

- Dose optimization : Use pharmacokinetic data (52% recovery in blood, 76% in urine) to calibrate in vivo dosing .

- Controversy resolution : Reconcile MAO-A inhibition and neuroprotection by conducting dual-mechanism studies (e.g., siRNA knockdown + antioxidant assays) .

Properties

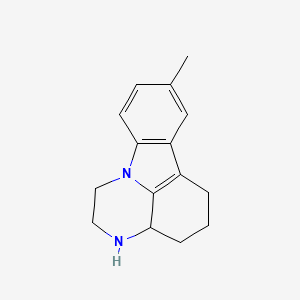

IUPAC Name |

12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9,13,16H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVRVEIKCBFZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16154-78-2 (hydrochloride) | |

| Record name | Pirlindole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048230 | |

| Record name | Pirlindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60762-57-4 | |

| Record name | Pirlindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60762-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirlindole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirlindole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pirlindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V39YPH45FZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.